Ethyl 2-amino-5-chloro-3-iodobenzoate
Description
Ethyl 2-amino-5-chloro-3-iodobenzoate is a halogenated aromatic ester with a molecular formula C₉H₉ClINO₂. The methyl variant (CAS 289039-84-5) has a molecular weight of 311.503 g/mol, a melting point of 67–69°C, and is used as a precursor in organic synthesis, particularly in pharmaceutical intermediates . Replacing the methyl ester group (-OCH₃) with an ethyl (-OCH₂CH₃) group increases the molecular weight and alters solubility and reactivity due to the larger alkyl chain.
Properties
Molecular Formula |
C9H9ClINO2 |
|---|---|
Molecular Weight |
325.53 g/mol |
IUPAC Name |
ethyl 2-amino-5-chloro-3-iodobenzoate |
InChI |
InChI=1S/C9H9ClINO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |
InChI Key |
NBCNHFFBBGCGDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-chloro-3-iodobenzoate typically involves the esterification of 2-amino-5-chloro-3-iodobenzoic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chloro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the ester group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation and Reduction: Products include nitro, nitroso, and alcohol derivatives.
Coupling Reactions: Products include biaryl compounds or other substituted aromatic esters.
Scientific Research Applications
Ethyl 2-amino-5-chloro-3-iodobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-chloro-3-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target molecules through halogen bonding interactions. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with cellular targets.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs differ in substituent positions or halogen/alkyl groups:
Table 1: Substituent Positions and Molecular Properties
*Note: Properties for this compound are inferred from methyl analog data.
Key Differences:
- Ester Group : Methyl vs. ethyl esters impact lipophilicity; ethyl esters generally exhibit slower hydrolysis rates in vivo due to steric hindrance.
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